![molecular formula C10H10BF4N B13439471 1-Methylquinolinium tetrafluoroborate CAS No. 14729-72-7](/img/structure/B13439471.png)
1-Methylquinolinium tetrafluoroborate
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Overview
Description
1-Methylquinolinium tetrafluoroborate is a quaternary ammonium salt with the chemical formula C10H10BF4N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including analytical chemistry and biological research, due to its unique chemical properties.
Preparation Methods
1-Methylquinolinium tetrafluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylquinoline with tetrafluoroboric acid. The reaction typically occurs under mild conditions, often at room temperature, and results in the formation of the desired product. Another method involves the use of 2-chloro-1-methylquinolinium tetrafluoroborate as an intermediate, which can be converted to this compound via nucleophilic substitution reactions .
Chemical Reactions Analysis
1-Methylquinolinium tetrafluoroborate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the tetrafluoroborate anion.
Oxidation and Reduction: It can undergo redox reactions, although these are less common.
Complex Formation: The compound can form complexes with various metal ions, which can be useful in catalysis and other applications
Common reagents used in these reactions include nucleophiles like thiols and amines, and the reactions often occur under mild conditions. Major products formed from these reactions depend on the specific nucleophile and reaction conditions used.
Scientific Research Applications
Derivatization Reagent
CMQT is frequently employed as a derivatization reagent to enhance the detection and separation of certain molecules using chromatography techniques . Derivatization involves chemically modifying a compound to introduce a chromophore or fluorophore, which improves its detectability by UV-Vis or fluorescence detectors .
Spectrophotometric Assay of α-Lipoic Acid: CMQT reacts with the reduced form of α-lipoic acid (LA), also known as dihydrolipoic acid (DHLA), and the resulting product can be measured spectrophotometrically at a wavelength of 348 nm . The reaction between LA and CMQT can be used as a precolumn derivatization step in chromatographic determination of lipoic acid . The Lambert-Beer law is followed within a concentration range of 1–10 μmol/L .
Determination of Cysteine and Methionine: CMQT is used in the derivatization of cysteine (Cys) to form cysteine-2-chloro-1-methylquinolinium tetrafluoroborate (Cys-CMQT) . Similarly, it is used with methionine to form methionine-o-phthaldialdehyde-N-acetylcysteine (Met-OPA-NAC) derivatives . These derivatives are then analyzed to determine the content of sulfur amino acids in samples .
Analysis of Thiosulfate: CMQT is used as a derivatization reagent in reverse-phase liquid chromatography for determining thiosulfate levels in urine . This method has been applied in studies examining thiosulfate levels in prostate cancer patients .
Determination of Homocysteine: CMQT can be used in an ultra-high performance liquid chromatography tandem mass spectrometry method for determining homocysteine (HCY) in human plasma . The HCY is derivatized with 2-chloro-1-methylquinolinium tetrafluoroborate and isolated using solid-phase extraction .
Other Applications
Mechanism of Action
The mechanism of action of 1-methylquinolinium tetrafluoroborate involves its ability to act as a nucleophilic substitution agent. The compound can interact with thiols and other nucleophiles, leading to the formation of new chemical bonds. This interaction often involves the displacement of the tetrafluoroborate anion, resulting in the formation of new products. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
1-Methylquinolinium tetrafluoroborate can be compared with other similar compounds, such as:
2-Chloro-1-Methylquinolinium Tetrafluoroborate: This compound is used as an intermediate in the synthesis of this compound and has similar chemical properties.
2-Methoxy-1-Methylquinolinium Tetrafluoroborate: This derivative is used as a selective tag for biologically relevant thiols and has enhanced fluorescent properties compared to this compound.
1-Methyl-8-Nitro-2-Quinolone: This compound exhibits high reactivity due to steric repulsion between substituents, making it useful in nucleophilic addition reactions.
The uniqueness of this compound lies in its ability to act as a versatile nucleophilic substitution agent, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
14729-72-7 |
---|---|
Molecular Formula |
C10H10BF4N |
Molecular Weight |
231.00 g/mol |
IUPAC Name |
1-methylquinolin-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C10H10N.BF4/c1-11-8-4-6-9-5-2-3-7-10(9)11;2-1(3,4)5/h2-8H,1H3;/q+1;-1 |
InChI Key |
KXABLYLMNPIGLG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C[N+]1=CC=CC2=CC=CC=C21 |
Related CAS |
21979-19-1 (Parent) |
Origin of Product |
United States |
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